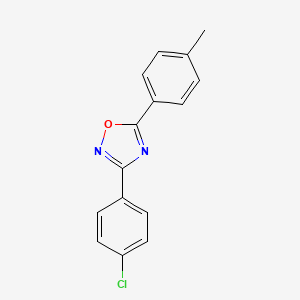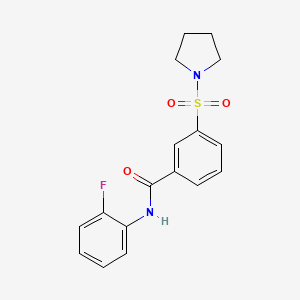
N-(1,1-dimethylpropyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-2-methylbenzamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a member of the amide family and is widely used in the pharmaceutical industry for drug discovery and development.
作用機序
DMBA exerts its carcinogenic effects by inducing DNA damage and mutations in target cells. DMBA is metabolized in the liver to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in critical genes, such as tumor suppressor genes and oncogenes, leading to the development of cancer.
Biochemical and Physiological Effects:
DMBA has been shown to induce a wide range of biochemical and physiological effects in target cells. These effects include oxidative stress, inflammation, and alterations in gene expression. DMBA-induced tumors have also been shown to exhibit angiogenesis, invasion, and metastasis, which are hallmarks of cancer progression.
実験室実験の利点と制限
DMBA has several advantages for lab experiments, including its ability to induce tumors in a relatively short period, its reproducibility, and its ability to mimic human cancer biology. However, DMBA also has several limitations, including its toxicity, which requires careful handling, and its potential to induce tumors in non-target tissues.
将来の方向性
The use of DMBA in scientific research is ongoing, with several future directions being explored. These include the identification of new molecular targets for cancer therapy, the development of new animal models for cancer research, and the investigation of the role of DMBA in cancer prevention. Additionally, the use of DMBA in the development of new drugs for cancer therapy is also being explored, with several promising candidates currently in preclinical and clinical trials.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a potent carcinogen that has been extensively used in cancer research to investigate the mechanisms of carcinogenesis and develop new cancer therapies. DMBA-induced tumors share many similarities with human tumors, making it an ideal model for studying cancer biology. Despite its toxicity and potential limitations, DMBA continues to be a valuable tool for cancer research, with several future directions being explored.
合成法
DMBA can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is purified through recrystallization, yielding a white crystalline powder with a melting point of 71-73°C.
科学的研究の応用
DMBA has been extensively used in scientific research as a tool to investigate the mechanisms of carcinogenesis. DMBA is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors have been shown to share many similarities with human tumors, making it an ideal model for studying cancer biology and developing new cancer therapies.
特性
IUPAC Name |
2-methyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-13(3,4)14-12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDAHUXEKGJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylbutan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)

![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)
![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)
